What is Resveratrol-d4 and its primary use in research?
What is Resveratrol-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and primary research applications of Resveratrol-d4. As the deuterated analogue of resveratrol, a naturally occurring polyphenol renowned for its antioxidant and anti-inflammatory properties, Resveratrol-d4 serves as an indispensable tool in the precise quantification of its parent compound in complex biological matrices. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS), and visual representations of relevant metabolic pathways and experimental workflows.
Core Properties and Primary Research Applications
Resveratrol-d4 is a stable isotope-labeled version of trans-resveratrol, where four hydrogen atoms on the phenol ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]
The primary application of Resveratrol-d4 in research is to ensure the accuracy and reliability of analytical methods developed for the quantification of resveratrol in various biological samples, such as plasma, urine, and tissue homogenates.[1] By adding a known amount of Resveratrol-d4 to a sample at the beginning of the analytical process, researchers can account for any loss of the analyte during sample preparation and variations in instrument response. This is crucial for obtaining precise and accurate measurements in pharmacokinetic, metabolic, and bioavailability studies of resveratrol.
Quantitative Data Summary
The following tables summarize the key quantitative data for both trans-resveratrol and its deuterated internal standard, Resveratrol-d4.
Table 1: Chemical and Physical Properties
| Property | trans-Resveratrol | Resveratrol-d4 |
| Chemical Formula | C₁₄H₁₂O₃ | C₁₄H₈D₄O₃ |
| Molecular Weight | ~228.24 g/mol | ~232.27 g/mol |
| CAS Number | 501-36-0 | 1089051-56-8 |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. | Similar solubility profile to trans-resveratrol. |
Table 2: Mass Spectrometry Data for Quantitative Analysis
| Analyte | Parent Ion (m/z) | Major Fragment Ion(s) (m/z) | Ionization Mode |
| trans-Resveratrol | 227.07 | 185.06, 143.05 | Negative ESI |
| Resveratrol-d4 | 231.09 | 189.08, 147.07 | Negative ESI |
Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Protocol for Quantification of Resveratrol in Plasma using Resveratrol-d4 as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of resveratrol in plasma. Optimization of specific parameters will be required for different instrumentation and sample types.
1. Materials and Reagents
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trans-Resveratrol standard
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Resveratrol-d4 (internal standard)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid (FA), LC-MS grade
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Ultrapure water
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Human plasma (or other biological matrix)
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Microcentrifuge tubes
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Autosampler vials
2. Preparation of Stock and Working Solutions
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Resveratrol Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-resveratrol and dissolve in 10 mL of methanol.
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Resveratrol-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Resveratrol-d4 and dissolve in 1 mL of methanol.
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Resveratrol Working Standards: Prepare a series of working standards by serially diluting the resveratrol stock solution with a 50:50 mixture of acetonitrile and water to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).
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Internal Standard Working Solution (100 ng/mL): Dilute the Resveratrol-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
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Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
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To a 100 µL aliquot of plasma, standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Resveratrol-d4).
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Vortex the mixture for 30 seconds.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
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Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate resveratrol from matrix components (e.g., start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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Multiple Reaction Monitoring (MRM) Transitions:
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Resveratrol: 227.1 → 185.1 (quantifier), 227.1 → 143.1 (qualifier)
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Resveratrol-d4: 231.1 → 189.1 (quantifier)
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Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for both analytes to achieve maximum sensitivity.
5. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of resveratrol to Resveratrol-d4 against the concentration of the resveratrol standards.
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Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
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Quantify the concentration of resveratrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to resveratrol research where Resveratrol-d4 is employed.
